4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1955540-11-0
VCID: VC4940311
InChI: InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3
SMILES: COC1=NSC(=C1Br)C=O
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

CAS No.: 1955540-11-0

Cat. No.: VC4940311

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde - 1955540-11-0

Specification

CAS No. 1955540-11-0
Molecular Formula C5H4BrNO2S
Molecular Weight 222.06
IUPAC Name 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
Standard InChI InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3
Standard InChI Key MCMOUHUYEOHIOJ-UHFFFAOYSA-N
SMILES COC1=NSC(=C1Br)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde combines a thiazole core (a five-membered ring containing sulfur and nitrogen) with three distinct substituents:

  • Bromine at position 4

  • Methoxy group (-OCH₃) at position 3

  • Carbaldehyde (-CHO) at position 5

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₅H₄BrNO₂S
Molecular Weight222.06 g/mol
IUPAC Name4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
SMILESCOC1=NSC(=C1Br)C=O
InChIKeyMCMOUHUYEOHIOJ-UHFFFAOYSA-N

The planar thiazole ring enables π-π stacking interactions, while the electron-withdrawing bromine and methoxy groups influence electronic distribution. The carbaldehyde moiety provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Spectroscopic Data

Though experimental spectra are unavailable in published literature, computational predictions suggest:

  • IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Br stretch) .

  • NMR: Expected singlet for aldehyde proton (~9.8 ppm) and methoxy group (~3.8 ppm) in 1H^1H NMR .

Synthetic Routes and Optimization

While no explicit synthesis for this compound is documented, analogous thiazole derivatives provide methodological insights:

Proposed Synthesis Pathway

  • Thiazole Ring Formation:
    Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

  • Functionalization:

    • Bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions .

    • Methoxylation via nucleophilic substitution with methanol in the presence of a base.

    • Introduction of the aldehyde group through Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor .

Challenges and Solutions

  • Regioselectivity: Bromine and methoxy groups may direct electrophilic substitution; protecting group strategies could enhance positional control .

  • Stability: The aldehyde group is prone to oxidation; synthetic steps should employ inert atmospheres and low temperatures .

ParameterRecommendationSource
HandlingUse PPE (gloves, goggles) in fume hood
Storage2–8°C under inert gas (N₂/Ar)
StabilitySensitive to light and moisture; shelf life ≤12 months

Hazard Notes:

  • May cause skin/eye irritation (Category 2B per GHS) .

  • No ecotoxicity data available; assume toxic to aquatic life.

Future Research Directions

  • Mechanistic Studies:

    • Evaluate tubulin-binding affinity via molecular docking and in vitro assays .

    • Assess ROS generation in cancer cell lines (e.g., MCF-7, A549).

  • Structural Optimization:

    • Replace bromine with trifluoromethyl to enhance metabolic stability.

    • Convert aldehyde to hydrazones for improved bioavailability .

  • Synthetic Scalability:

    • Develop continuous flow protocols to reduce reaction times and improve yields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator